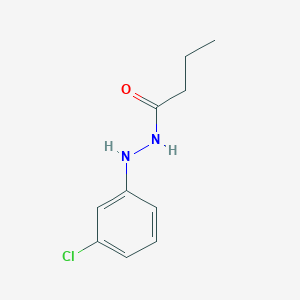

![molecular formula C20H24N2O3 B5509809 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)

2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide" involves complex organic synthesis methods. For example, Hsiao et al. (2000) discussed the synthesis of polyamides with ether linkages and ortho-phenylene units derived from similar starting materials, showcasing the use of aromatic nucleophilic substitution reactions and phosphorylation reactions for polymer formation. These methods provide a foundation for synthesizing a wide range of related compounds (Hsiao, Yang, & Chen, 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques, including X-ray diffraction and DFT calculations. For instance, Demir et al. (2015) analyzed the structure of a novel benzamide derivative, providing insights into lattice constants, molecular geometry, and vibrational frequencies, which are crucial for understanding the structural aspects of "2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide" (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds highlight their reactivity and potential applications. The work by Imamoto et al. (2012) on phosphine ligands reveals the potential for catalytic applications, indicating how the structural elements of "2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide" could influence its reactivity and usefulness in synthetic chemistry (Imamoto et al., 2012).

Physical Properties Analysis

The physical properties of compounds within this chemical class are characterized by high thermal stability and solubility in various organic solvents, as demonstrated by Liaw et al. (1998). These properties are important for practical applications, including the development of new materials and pharmaceuticals (Liaw & Liaw, 1998).

Chemical Properties Analysis

The chemical properties, such as stability under different conditions and reactivity with various reagents, are crucial for the application and manipulation of "2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide". Studies like those by Zhou et al. (2008) on histone deacetylase inhibitors offer insights into the bioactivity of similar compounds, highlighting the importance of chemical properties in the design and development of functional molecules (Zhou et al., 2008).

Scientific Research Applications

Catalysis

"2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide" and its structural analogs have been utilized in catalysis, particularly in asymmetric hydrogenation. Imamoto et al. (2012) described the synthesis of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating the efficiency of these catalysts in producing chiral pharmaceutical ingredients. This research highlights the potential of using such compounds in catalytic processes to achieve high enantioselectivity and catalytic activity in the hydrogenation of functionalized alkenes (Imamoto et al., 2012).

Materials Science

In materials science, derivatives of "2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide" contribute to the development of new materials with unique properties. Hsiao et al. (2000) synthesized ortho-linked polyamides with bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. These polyamides displayed exceptional solubility, thermal stability, and mechanical properties, indicating their potential application in creating high-performance polymers with specific functionalities (Hsiao, Yang, & Chen, 2000).

Polymer Chemistry

The versatility of "2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide" extends to polymer chemistry, where its derivatives serve as building blocks for creating novel polymeric structures. Tang, Volkman, and Ellman (2001) reported the synthesis of protected 1,2-amino alcohols from tert-butanesulfinyl aldimines and ketimines, showcasing the application of these compounds in generating complex polymer architectures with specific functionalities. This research provides insights into the design and synthesis of new polymeric materials with potential applications in various industries (Tang, Volkman, & Ellman, 2001).

properties

IUPAC Name |

2-[[2-(2-tert-butyl-4-methylphenoxy)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-13-9-10-17(15(11-13)20(2,3)4)25-12-18(23)22-16-8-6-5-7-14(16)19(21)24/h5-11H,12H2,1-4H3,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXJDXUXZRCDHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Tert-butyl-4-methylphenoxy)acetamido]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)

![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-oxo-1(2H)-pyridinyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509771.png)

![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)

![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)

![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5509815.png)

![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)

![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)